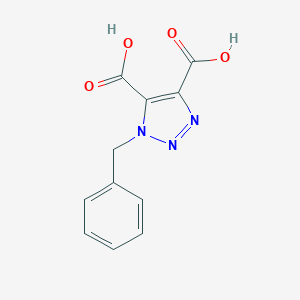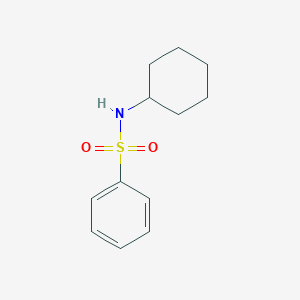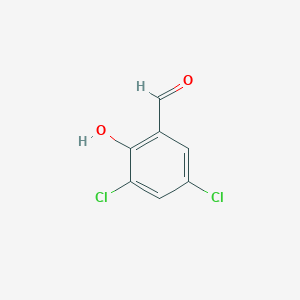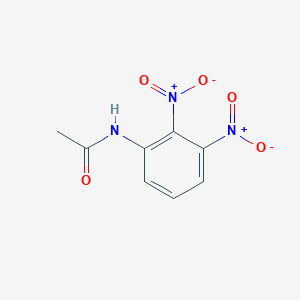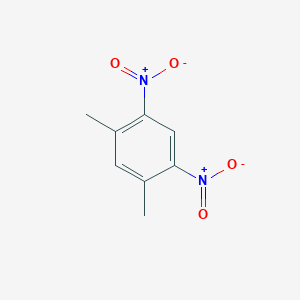
2-Bromo-7-methylnaphthalene
Vue d'ensemble
Description
2-Bromo-7-methylnaphthalene is a chemical compound with the CAS Number: 187746-76-5 . It has a molecular weight of 221.1 and a linear formula of C11H9Br . The compound is solid at room temperature .
Molecular Structure Analysis
The molecular structure of 2-Bromo-7-methylnaphthalene is represented by the linear formula C11H9Br . The compound has a molecular weight of 221.1 .Physical And Chemical Properties Analysis
2-Bromo-7-methylnaphthalene is a solid at room temperature . It has a molecular weight of 221.1 and a linear formula of C11H9Br .Applications De Recherche Scientifique
Application 1: Synthesis of 2-Fluoromethyl-7-methylnaphthalene
- Summary of the Application : 2-Bromo-7-methylnaphthalene is used as a starting material in the synthesis of 2-Fluoromethyl-7-methylnaphthalene. This compound is needed as a gas chromatography standard in the investigation of competitive mesolytic cleavages of radical anions .
- Methods of Application or Experimental Procedures : The bromo derivative of 2-Bromo-7-methylnaphthalene is treated with a proper source of nucleophilic fluoride. The choice of fluoride source was cesium fluoride, which has appreciable solubility in polar aprotic organic solvents .
- Results or Outcomes : The result of this procedure is the successful synthesis of 2-Fluoromethyl-7-methylnaphthalene .
Application 2: Synthesis of 2-Fluoromethyl-7-methylnaphthalene
- Summary of the Application : This compound is used in the synthesis of 2-Fluoromethyl-7-methylnaphthalene, which is needed as a gas chromatography standard in the investigation of competitive mesolytic cleavages .
- Methods of Application or Experimental Procedures : The bromo derivative of 2-Bromo-7-methylnaphthalene is treated with a proper source of nucleophilic fluoride. The choice of fluoride source was cesium fluoride, which has appreciable solubility in polar aprotic organic solvents .
- Results or Outcomes : The result of this procedure is the successful synthesis of 2-Fluoromethyl-7-methylnaphthalene .
Application 3: Synthesis of Various Derivatives
- Summary of the Application : 2-Bromo-7-methylnaphthalene can be employed as a starting material in the synthesis of various derivatives such as 2-(fluoromethyl)naphthalene, 2-naphthylmethyl azide, 2-naphthalenecarboxaldehyde, diselenide, bis(2-naphthalenylmethyl), 1H-1,2,3-triazole, 4,4′-(1,4-phenylene)bis .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the specific derivative being synthesized .
- Results or Outcomes : The result of these procedures is the successful synthesis of the various derivatives .
Application 4: Synthesis of 2-Naphthylmethyl Azide
- Summary of the Application : 2-Bromo-7-methylnaphthalene can be employed as a starting material in the synthesis of 2-naphthylmethyl azide .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the specific derivative being synthesized .
- Results or Outcomes : The result of these procedures is the successful synthesis of 2-naphthylmethyl azide .
Application 5: Synthesis of 2-Naphthalenecarboxaldehyde
- Summary of the Application : 2-Bromo-7-methylnaphthalene can be employed as a starting material in the synthesis of 2-naphthalenecarboxaldehyde .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the specific derivative being synthesized .
- Results or Outcomes : The result of these procedures is the successful synthesis of 2-naphthalenecarboxaldehyde .
Safety And Hazards
Propriétés
IUPAC Name |
2-bromo-7-methylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br/c1-8-2-3-9-4-5-11(12)7-10(9)6-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPVFMEFJFFQONP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20571424 | |
| Record name | 2-Bromo-7-methylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20571424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-7-methylnaphthalene | |
CAS RN |
187746-76-5 | |
| Record name | 2-Bromo-7-methylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20571424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(Tert-pentyl)phenoxy]acetic acid](/img/structure/B181238.png)
![2-[2-(Sec-butyl)phenoxy]propanoic acid](/img/structure/B181239.png)
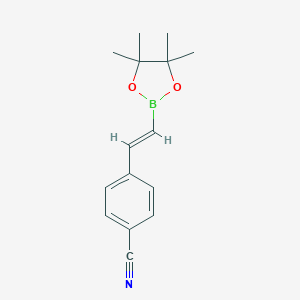
![2-(2-Fluorophenyl)oxazolo[4,5-b]pyridine](/img/structure/B181244.png)
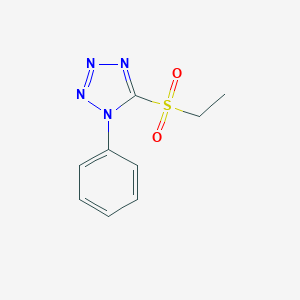

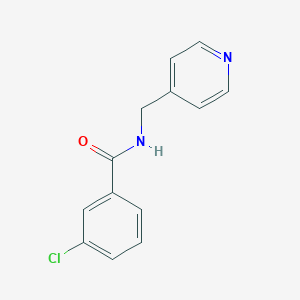
![7-Methylsulfanyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B181250.png)
